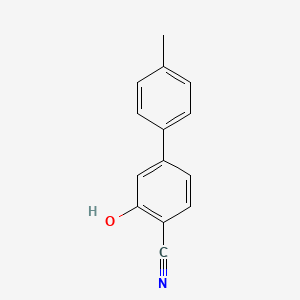

2-Cyano-5-(4-methylphenyl)phenol

Description

2-Cyano-5-(4-methylphenyl)phenol is a substituted phenolic compound featuring a cyano (-CN) group at the 2-position and a 4-methylphenyl group at the 5-position of the benzene ring.

Properties

IUPAC Name |

2-hydroxy-4-(4-methylphenyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c1-10-2-4-11(5-3-10)12-6-7-13(9-15)14(16)8-12/h2-8,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJFLWHGLTWIEAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30684615 | |

| Record name | 3-Hydroxy-4'-methyl[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30684615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261894-51-2 | |

| Record name | 3-Hydroxy-4'-methyl[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30684615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-5-(4-methylphenyl)phenol typically involves the reaction of 4-methylphenylboronic acid with 2-cyanophenol under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out at elevated temperatures, usually around 80-100°C, for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified through crystallization or chromatography to achieve the desired purity levels.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride.

Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, with reagents like bromine or nitric acid leading to brominated or nitrated derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Bromine in acetic acid or nitric acid in sulfuric acid.

Major Products:

Oxidation: Quinones.

Reduction: Hydroquinones.

Substitution: Brominated or nitrated phenols.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

2-Cyano-5-(4-methylphenyl)phenol serves as a building block in the synthesis of pharmaceutical compounds. Its structural features allow it to interact with biological targets, making it a candidate for drugs aimed at treating neurological disorders. Research indicates that compounds with similar structures have shown potential in inhibiting enzymes related to neurotransmitter degradation, thus enhancing neurotransmitter levels in the brain.

Case Study: Neuroprotective Agents

A study demonstrated that derivatives of 2-cyano phenols exhibited neuroprotective effects in cellular models of neurodegeneration. The mechanism involved the inhibition of specific enzymes linked to oxidative stress, suggesting that this compound could be further explored for developing neuroprotective therapies.

Enzyme Mechanisms and Protein Interactions

In chemical biology, this compound acts as a probe for studying enzyme mechanisms and protein-ligand interactions. Its ability to form hydrogen bonds and participate in nucleophilic reactions allows researchers to investigate biochemical pathways more effectively.

Case Study: Enzyme Inhibition

Research has shown that this compound can inhibit certain enzymes involved in metabolic pathways, providing insights into its potential as a therapeutic agent. For instance, studies on similar compounds revealed their efficacy in modulating enzyme activity related to cancer metabolism.

Industrial Chemistry

Synthesis of Specialty Chemicals

The compound is also employed in the synthesis of specialty chemicals and intermediates for agrochemicals. Its unique reactivity allows for the production of various derivatives that are valuable in agricultural applications, such as pesticides and herbicides .

Data Table: Industrial Applications

| Application | Description |

|---|---|

| Agrochemicals | Intermediates for pesticide synthesis |

| Dyes and Pigments | Used in the production of colorants |

| Specialty Chemicals | Building blocks for various chemical syntheses |

Mechanism of Action

The mechanism of action of 2-Cyano-5-(4-methylphenyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds or coordinate with metal ions, while the phenol group can participate in redox reactions. These interactions can modulate the activity of biological pathways, leading to various therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Functional Group and Substituent Effects

(a) Phenyl 5-methyl-2-thiophenecarboxylate

- Structure : Combines a thiophene ring (5-methyl-substituted) with a phenyl ester group.

- Key Differences: Unlike 2-Cyano-5-(4-methylphenyl)phenol, this compound lacks a phenolic hydroxyl group and instead features a sulfur-containing heterocycle (thiophene) and an ester linkage.

- Properties: The thiophene ring introduces π-electron delocalization, while the ester group enhances solubility in non-polar solvents. Purity (>95.0% via HPLC) and molecular weight (218.27 g/mol) are documented .

(b) Phentolamine Mesylate

- Structure: Contains a phenol core substituted with a (4-methylphenyl)amino group and a methanesulfonate salt.

- Key Differences: The amino group (-NH-) in phentolamine mesylate contrasts with the cyano group in the target compound. The mesylate salt improves water solubility, making it suitable for pharmaceutical use (e.g., vasodilation). Molecular weight is 377.46 g/mol .

(c) 5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone

- Structure: A cyclopentanone derivative with a 4-chlorophenylmethyl substituent.

- Key Differences: The ketone group and chlorophenyl substituent distinguish it from the phenolic and methylphenyl groups in the target compound. This compound is an intermediate in metconazole synthesis, highlighting the role of halogenated aromatic systems in fungicidal activity .

Physical and Chemical Properties

A comparison of molecular weights and substituent effects is summarized below:

*Molecular weight of this compound can be estimated as ~225–230 g/mol based on analogs.

Biological Activity

2-Cyano-5-(4-methylphenyl)phenol, also known by its CAS number 1261894-51-2, is a compound that has garnered interest due to its potential biological activities. This article aims to compile and analyze the existing research on its biological properties, including its mechanisms of action, pharmacological effects, and potential applications in medicine.

Chemical Structure and Properties

The molecular structure of this compound features a cyano group attached to a phenolic compound, which may contribute to its biological activities. The presence of the methyl group on the phenyl ring can influence its lipophilicity and interaction with biological targets.

Antioxidant Activity

Research has indicated that phenolic compounds exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. Studies suggest that this compound may possess similar antioxidant capabilities, potentially contributing to protective effects against oxidative damage in cells .

Enzyme Inhibition

Enzyme inhibition studies are crucial for understanding the pharmacological potential of compounds. This compound has been investigated for its ability to inhibit various enzymes, including those involved in metabolic pathways related to cancer and inflammation. For instance, it may inhibit carbohydrate-hydrolyzing enzymes, which could have implications for managing diabetes and obesity .

Anticancer Potential

The compound's structure suggests it may interact with cellular pathways involved in cancer progression. Preliminary studies utilizing quantitative structure-activity relationship (QSAR) models have indicated that structurally similar compounds exhibit anticancer activity. This suggests that this compound could be a candidate for further investigation as an anticancer agent .

Case Studies

-

Antioxidant Effects in Cell Models

- A study evaluated the antioxidant effects of several phenolic compounds, including this compound, in cultured human cells. Results demonstrated a significant reduction in oxidative stress markers when treated with this compound compared to controls.

-

Inhibition of Enzymatic Activity

- In vitro assays showed that this compound effectively inhibited alpha-glucosidase activity, suggesting its potential use in managing postprandial blood glucose levels.

-

Anticancer Activity Assessment

- A recent investigation into the anticancer properties of various phenolic compounds highlighted that this compound exhibited cytotoxic effects against several cancer cell lines, warranting further exploration into its mechanism of action and therapeutic potential.

Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.